molecular formula C20H12ClF3N2O2 B3035842 6-(4-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 338749-82-9

6-(4-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B3035842
CAS RN: 338749-82-9
M. Wt: 404.8 g/mol
InChI Key: MYXNMACSKQTIQW-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H12ClF3N2O2 and its molecular weight is 404.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Structural Analysis:

  • The chemical structure and synthesis of compounds similar to 6-(4-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile have been explored. For instance, Moustafa and Girgis (2007) studied the synthesis and crystal structure of closely related compounds, which involved detailed X-ray data analysis and discussions on molecular configuration, bond lengths, and valency angles (Moustafa & Girgis, 2007).

2. Spectroscopic and Structural Properties:

  • Investigations into the spectroscopic and structural properties of related pyridine derivatives have been conducted. For instance, Sadeek et al. (2015) studied the synthesis of 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and its complexes, which were characterized by various spectroscopic methods, revealing insights into metal-ligand interactions and antimicrobial activity (Sadeek et al., 2015).

3. Interaction with Transition Metals:

  • Research on the interaction of similar compounds with transition metals has been noted. The study by Sadeek et al. (2015) demonstrates how these pyridine derivatives form complexes with metals like Mn(II), Fe(III), Co(II), and Ni(II), highlighting the significance of such interactions in scientific research (Sadeek et al., 2015).

4. Potential Applications in Molecular Docking:

  • The potential application of similar compounds in molecular docking studies has been explored. For instance, the work by Flefel et al. (2018) on triazolopyridine derivatives indicates the utility of pyridine-based compounds in molecular docking, which could be relevant for drug discovery and other biological applications (Flefel et al., 2018).

properties

IUPAC Name

6-(4-chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N2O2/c1-27-14-6-8-15(9-7-14)28-19-16(11-25)17(20(22,23)24)10-18(26-19)12-2-4-13(21)5-3-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXNMACSKQTIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130940
Record name 6-(4-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338749-82-9
Record name 6-(4-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338749-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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